![molecular formula C18H20ClN3O2 B14199381 2-Chloro-N-[5-methoxy-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide CAS No. 872999-55-8](/img/structure/B14199381.png)
2-Chloro-N-[5-methoxy-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-[5-methoxy-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chloro group, a methoxy group, a piperidinyl group, and a pyridine carboxamide moiety
準備方法
The synthesis of 2-Chloro-N-[5-methoxy-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyridine ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the chloro group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the methoxy group: The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Formation of the piperidinyl group: The piperidinyl group can be synthesized through the reduction of pyridine derivatives or by using piperidine as a starting material.
Coupling reactions: The final step involves coupling the synthesized intermediates to form the desired compound. This can be achieved through amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
化学反応の分析
2-Chloro-N-[5-methoxy-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the chloro group or the pyridine ring, leading to the formation of amines or reduced pyridine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and coupling reagents like palladium catalysts.
科学的研究の応用
2-Chloro-N-[5-methoxy-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.
作用機序
The mechanism of action of 2-Chloro-N-[5-methoxy-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar compounds to 2-Chloro-N-[5-methoxy-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide include:
2-Chloro-N-[5-methoxy-2-(morpholin-4-yl)phenyl]pyridine-4-carboxamide: This compound has a morpholine ring instead of a piperidine ring.
2-Chloro-N-[5-methoxy-2-(pyrrolidin-4-yl)phenyl]pyridine-4-carboxamide: This compound features a pyrrolidine ring instead of a piperidine ring.
2-Chloro-N-[5-methoxy-2-(azepan-4-yl)phenyl]pyridine-4-carboxamide: This compound contains an azepane ring instead of a piperidine ring.
These similar compounds highlight the versatility of the core structure and its potential for modification to achieve desired properties and activities.
特性
CAS番号 |
872999-55-8 |
|---|---|
分子式 |
C18H20ClN3O2 |
分子量 |
345.8 g/mol |
IUPAC名 |
2-chloro-N-(5-methoxy-2-piperidin-4-ylphenyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C18H20ClN3O2/c1-24-14-2-3-15(12-4-7-20-8-5-12)16(11-14)22-18(23)13-6-9-21-17(19)10-13/h2-3,6,9-12,20H,4-5,7-8H2,1H3,(H,22,23) |
InChIキー |
GEDJHMVCWGMSLA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)C2CCNCC2)NC(=O)C3=CC(=NC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


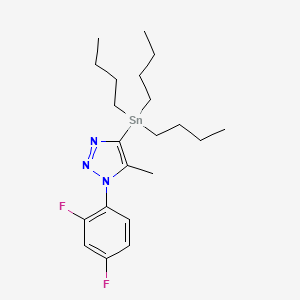
![(1R,2S)-1-[(Methanesulfonyl)amino]-2,3-dihydro-1H-inden-2-yl (R)-{(1R)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl}sulfuramidoite](/img/structure/B14199308.png)
![[(2R,3S)-3-(Cyclohexylmethyl)oxiran-2-yl]methanol](/img/structure/B14199309.png)
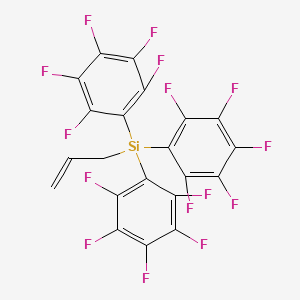
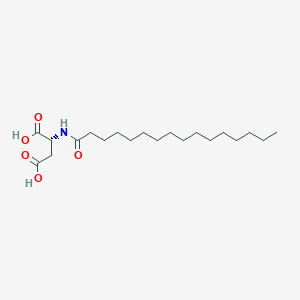
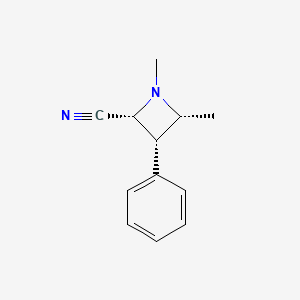


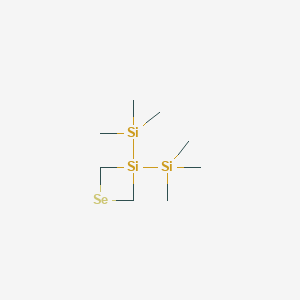

![(S)-tert-butyl 2-(((4-(bis(tert-butoxycarbonyl)amino)butyl)(5,6,7,8-tetrahydroquinolin-8-yl)amino)methyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B14199359.png)
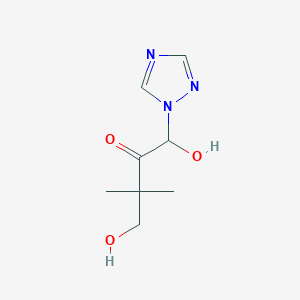
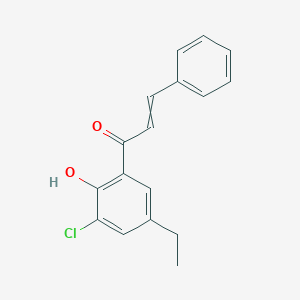
![1h-Imidazo[4,5-b]thieno[3,2-e]pyridine](/img/structure/B14199367.png)
